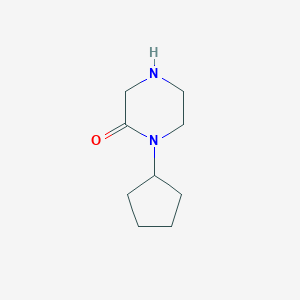

1-环戊基哌嗪-2-酮

描述

1-Cyclopentylpiperazin-2-one is a chemical compound that falls within the broader class of diketopiperazines, which are the smallest cyclic peptides known. These compounds are characterized by a piperazine backbone and are known for their diverse biological activities. Although the provided papers do not directly discuss 1-Cyclopentylpiperazin-2-one, they do provide insights into similar compounds, which can help infer some of the properties and potential synthesis methods for 1-Cyclopentylpiperazin-2-one.

Synthesis Analysis

The synthesis of related diketopiperazines typically involves the formation of a piperazine ring, which can be achieved through various methods. For instance, the synthesis of functionalized diketopiperazines as cyclotryprostatin and tryprostatin analogues starts with a Pictet–Spengler reaction followed by acylation or alkylation of the piperidine nitrogen and condensation with a primary amine . Similarly, chiral spirocyclic 2,6-dioxopiperazines are synthesized from amino acid-derived alpha-quaternary alpha-amino nitriles via a series of reactions including cyano hydration, cyclization, and N-alkylation . These methods could potentially be adapted for the synthesis of 1-Cyclopentylpiperazin-2-one by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of diketopiperazines is typically elucidated using spectroscopic methods such as NMR and HR-MS, as seen in the isolation of a new diketopiperazine from Bacillus licheniformis . The absolute configuration of these molecules can be determined by single-crystal X-ray analysis or NOESY analysis combined with Marfey's method . These techniques would be relevant for determining the molecular structure of 1-Cyclopentylpiperazin-2-one.

Chemical Reactions Analysis

Diketopiperazines can undergo various chemical reactions. For example, the 2,6-dioxopiperazine ring can open under certain conditions, leading to N-(carboxyalkyl)amino acid derivatives . The reactivity of 1-Cyclopentylpiperazin-2-one would likely be influenced by the presence of the cyclopentyl group and the ketone functionality, which could affect its chemical stability and the types of reactions it can participate in.

Physical and Chemical Properties Analysis

The physical and chemical properties of diketopiperazines can vary widely depending on their substitution patterns. They can exhibit a range of biological activities, including antimicrobial and biofilm inhibiting properties . The solid-phase synthesis of 1,4,5-substituted-2-oxopiperazines has been reported, which suggests that 1-Cyclopentylpiperazin-2-one could potentially be synthesized in a similar manner and possess distinct physical properties based on its substitution pattern .

科学研究应用

Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . They are widely used in medicinal chemistry and are key components of several blockbuster drugs . Here are some general applications of piperazines:

-

Medicinal Chemistry : Piperazines are prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . They are the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec), and Sildenafil, sold as Viagra .

-

Drug Discovery : Piperazines rank as the third most common nitrogen heterocycle in drug discovery . The nitrogen atom sites serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .

-

Synthetic Chemistry : Researchers have made major advances in the C–H functionalization of the carbon atoms of the piperazine ring . This has expanded the structural diversity of piperazines beyond just substitutions at the nitrogen positions .

-

Biomedical Applications : Synthetic chemistry approaches have yielded new compounds with potential biomedical applications . These compounds exhibit diverse biological activities, including the ability to modulate protein-protein interactions within biological systems .

-

Agricultural Biosafety Regulations : Piperazines and other nitrogen heterocycles are also being explored in the field of agricultural biosafety regulations . They are being used in gene editing techniques to generate novel applications and methodologies .

-

Enzymatic Catalysis : The synthesis of complex molecules like piperazines often involves the use of engineered enzymes . This fusion of traditional synthetic methods with cutting-edge enzymatic catalysis represents a significant advancement in chemical synthesis techniques .

属性

IUPAC Name |

1-cyclopentylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c12-9-7-10-5-6-11(9)8-3-1-2-4-8/h8,10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBQQMHPEQJNID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCNCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360637 | |

| Record name | 1-cyclopentylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopentylpiperazin-2-one | |

CAS RN |

59702-17-9 | |

| Record name | 1-cyclopentylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

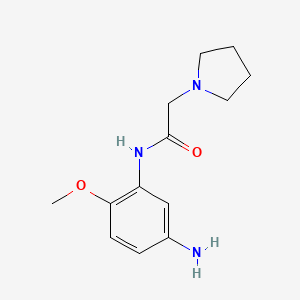

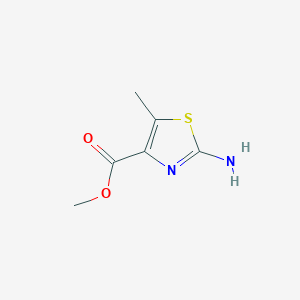

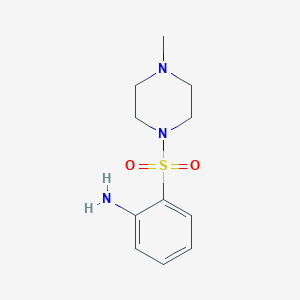

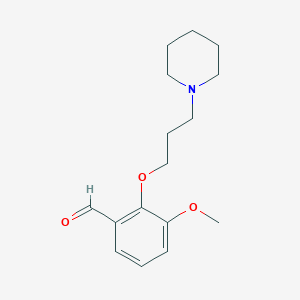

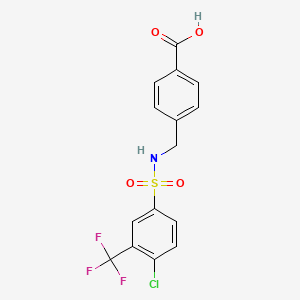

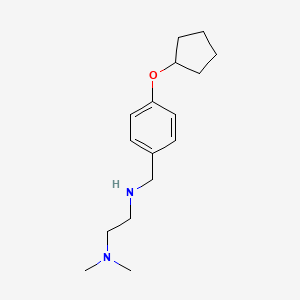

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1299427.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide](/img/structure/B1299439.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide](/img/structure/B1299441.png)

![3-chloro-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B1299452.png)

![3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1299465.png)